

YM-58483 stability and storage best practices

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Compound of Interest

Compound Name: YM-58790 free base

Cat. No.: B12398103

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YM-58483 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through Calcium Release-Activated Calcium (CRAC) channels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for YM-58483 powder?

A1: For long-term stability, YM-58483 powder should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two to four years.[1][2]

Q2: How should I store YM-58483 once it is dissolved in a solvent?

A2: Stock solutions of YM-58483 in solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[3][4][5] Some suppliers suggest that DMSO solutions can be stored at -20°C for up to 3 months.[6]

Q3: In which solvents is YM-58483 soluble?

A3: YM-58483 is soluble in DMSO and ethanol.[7][8] It is practically insoluble in water.[3][9] For in vivo studies, a homogeneous suspension can be prepared using vehicles like CMC-Na.[3][9]



Q4: What is the primary mechanism of action of YM-58483?

A4: YM-58483 is a selective blocker of store-operated Ca²⁺ entry (SOCE). It inhibits the function of Calcium Release-Activated Calcium (CRAC) channels, which are composed of STIM1 and ORAI1 proteins.[10] This blockade prevents the sustained influx of calcium into the cell following the depletion of intracellular calcium stores, thereby modulating downstream signaling pathways.[11]

Q5: Are there any known degradation products of YM-58483?

A5: Information regarding the specific degradation products of YM-58483 is not readily available in public literature. To minimize degradation, it is crucial to adhere to the recommended storage and handling conditions.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Compound Precipitation in Aqueous Buffer	YM-58483 has low aqueous solubility.	Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous experimental buffer is kept to a minimum (typically <0.5%) to maintain solubility. Prepare the final dilution from a high-concentration stock solution just before use.
Inconsistent or No Inhibitory Effect	Improper storage leading to degradation.2. Incorrect concentration used.3. Insufficient pre-incubation time.	1. Verify that the compound has been stored correctly as per the guidelines. Use a fresh aliquot if possible.2. Confirm the final concentration in your assay. The IC50 for CRAC channel inhibition is approximately 100 nM.[1][10] [11]3. Pre-incubate the cells with YM-58483 for a sufficient period (e.g., 30 minutes) before stimulating store-operated calcium entry.[3]
Cell Toxicity Observed	The concentration of YM-58483 or the solvent (e.g., DMSO) is too high.	Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. Ensure the final solvent concentration is well-tolerated by your cells.
Variability in Fluorescence Readings (Calcium Assays)	1. Uneven loading of calcium indicator dye (e.g., Fura-2 AM).2. Phototoxicity or photobleaching.	1. Ensure homogenous cell suspension during dye loading and optimize loading time and concentration. The use of a non-ionic detergent like Pluronic F-127 can aid in dye



dispersion.[7]2. Minimize exposure of fluorescently labeled cells to excitation light. Use the lowest possible light intensity and exposure time.

Data Summary Tables

Table 1: Storage and Stability of YM-58483

Form	Storage Temperature	Reported Stability	Citations
Powder	-20°C	≥ 4 years	[1]
Powder	-20°C	≥ 2 years	[2][6]
Powder	-20°C	3 years	[3][9]
In Solvent	-80°C	1 year	[3]
In Solvent	-20°C	1 month	[3]

Table 2: Solubility of YM-58483

Solvent	Maximum Concentration	Citations
DMSO	100 mM	[7][8]
DMSO	84 mg/mL (~199 mM)	[3][9]
DMSO	125 mg/mL (~297 mM)	[4]
Ethanol	100 mM	[7][8]
Ethanol	42 mg/mL (~100 mM)	[3][9]
Water	Insoluble	[3][9]

Experimental Protocols



Protocol 1: Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol provides a general guideline for measuring store-operated calcium entry in cultured cells. Optimization for specific cell types and equipment is recommended.

Materials:

- YM-58483
- Fura-2 AM
- Pluronic F-127 (optional)
- Anhydrous DMSO
- HEPES-buffered saline solution (HBSS) or similar physiological buffer
- Thapsigargin or another SERCA pump inhibitor to induce store depletion
- Calcium-free HBSS
- HBSS containing CaCl2
- Probenecid (optional, to prevent dye leakage)
- Adherent or suspension cells
- Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

- Cell Preparation: Culture cells to the desired confluency (e.g., 80-90%) in a suitable format (e.g., 96-well black-walled, clear-bottom plates).
- Fura-2 AM Loading:



- Prepare a Fura-2 AM stock solution (e.g., 1-5 mM) in anhydrous DMSO.
- Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 1-5 μM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.[7]
- Remove the culture medium, wash the cells once with HBSS, and add the Fura-2 AM loading buffer.
- Incubate for 30-60 minutes at 37°C in the dark.[8]
- De-esterification:
 - Remove the loading buffer and wash the cells twice with HBSS.
 - Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.
- YM-58483 Incubation:
 - Replace the buffer with calcium-free HBSS containing the desired concentrations of YM-58483 or vehicle control (e.g., DMSO).
 - Incubate for 30 minutes at room temperature.
- Measurement of Store-Operated Calcium Entry:
 - Place the plate in the fluorescence reader/microscope.
 - Begin recording the ratio of fluorescence intensities (F340/F380).
 - \circ Add a store-depleting agent (e.g., 1 μ M Thapsigargin) to the calcium-free buffer to release calcium from the endoplasmic reticulum.
 - After the intracellular calcium levels return to baseline, add CaCl₂ (to a final concentration of e.g., 2 mM) to the buffer to initiate store-operated calcium entry.
 - Continue recording the fluorescence ratio to measure the influx of extracellular calcium.



 Data Analysis: The change in the F340/F380 ratio is proportional to the intracellular calcium concentration. The inhibitory effect of YM-58483 is determined by comparing the rise in the fluorescence ratio in YM-58483-treated cells to that in vehicle-treated cells after the addition of extracellular calcium.

Protocol 2: NFAT Reporter Assay for T-Cell Activation

This protocol describes a general method to assess the effect of YM-58483 on T-cell activation using an NFAT-luciferase reporter cell line (e.g., Jurkat-NFAT-Luc).

Materials:

- Jurkat-NFAT-Luciferase reporter cell line
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- T-cell activators (e.g., anti-CD3 antibody, Phorbol 12-myristate 13-acetate (PMA), and Ionomycin)
- YM-58483
- DMSO (vehicle control)
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)
- Luminometer

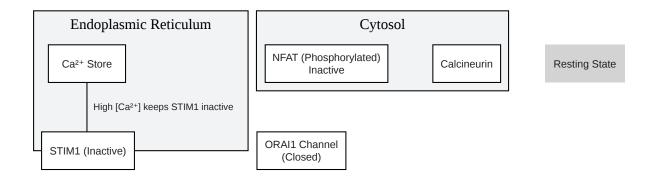
Procedure:

- Cell Plating: Seed the Jurkat-NFAT-Luc cells in a 96-well plate at a density of approximately 1 x 10⁵ cells per well.
- Compound Treatment:
 - Prepare serial dilutions of YM-58483 in culture medium. Also, prepare a vehicle control (DMSO).



- Add the YM-58483 dilutions or vehicle control to the respective wells.
- Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
- T-Cell Stimulation:
 - Add the T-cell activators (e.g., anti-CD3 antibody or a combination of PMA and Ionomycin)
 to the wells to stimulate the T-cell signaling pathway leading to NFAT activation.
 - Incubate the plate for 6-18 hours at 37°C in a CO₂ incubator.[12][13]
- Luciferase Assay:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.
- Data Analysis: The luminescence signal is proportional to the NFAT transcriptional activity.
 The inhibitory effect of YM-58483 is calculated by comparing the luminescence in the compound-treated wells to the vehicle-treated (stimulated) wells.

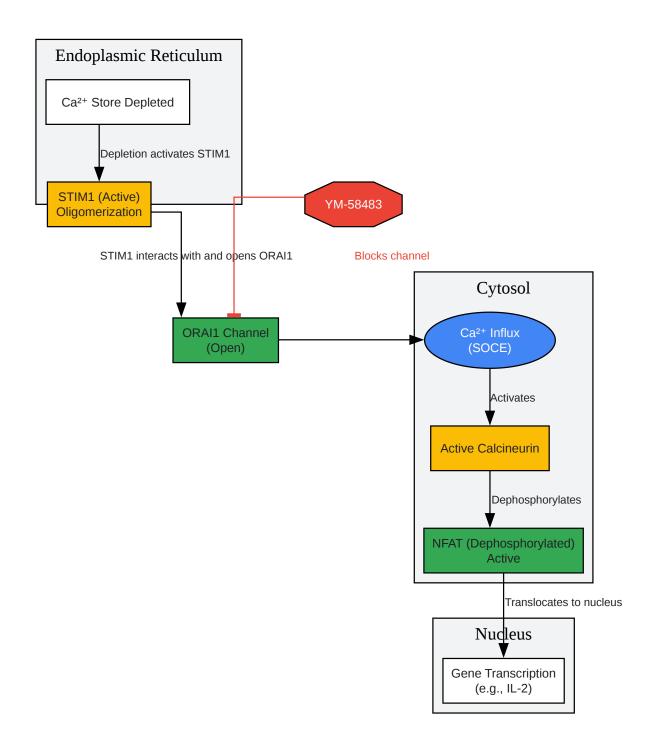
Visualizations



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Caption: Diagram of a resting cell's calcium signaling components.





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Caption: YM-58483 mechanism of action on the CRAC signaling pathway.





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Caption: General experimental workflow for using YM-58483.

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